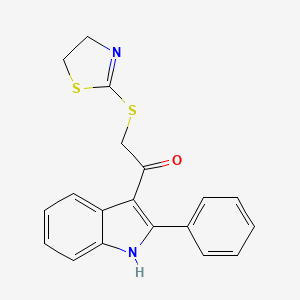

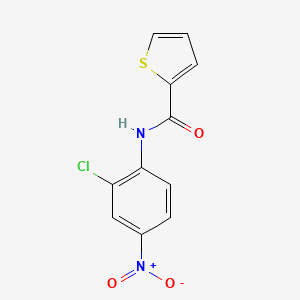

![molecular formula C17H14BrN3O6 B5501669 6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives, such as "6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione", are compounds of interest due to their varied chemical properties and potential applications in pharmaceuticals. These compounds often exhibit unique physical and chemical characteristics because of their heterocyclic structure and functional groups.

Synthesis Analysis

The synthesis of bromo-substituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives involves bromination of dimethyl-1-(ω-hydroxyalkyl) pyrimidinediones, leading to mono-bromo and dibromo derivatives with potential for further functionalization (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives features a pyrimidine ring that can undergo various substitutions, affecting the compound's electronic and spatial configuration. These substitutions can significantly influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions and Properties

Pyrimidine derivatives participate in cycloaddition and Michael-type reactions, leading to a range of products including pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines. These reactions are facilitated by the electron-rich nature of the vinyl and azavinyl pyrimidinediones, indicating a versatile reactivity profile (Walsh & Wamhoff, 1989).

Aplicaciones Científicas De Investigación

Synthetic Applications

Multisubstituted Tetrahydropyrimidines Synthesis : A study by Vincze et al. (2015) discusses a simple route to synthesize multisubstituted tetrahydropyrimidines, including densely substituted pyrimidine and pyrrolo-pyrimidine derivatives. This synthetic approach benefits from mild reaction conditions, easy workup, and inexpensive reagents, suggesting potential utility in synthesizing complex pyrimidinedione derivatives like the one (Vincze et al., 2015).

Bromosubstituted Pyrimidinedione Derivatives : Kinoshita et al. (1992) synthesized bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, demonstrating methods for introducing bromo substituents into the pyrimidinedione framework, which could be relevant for the synthesis and modification of the compound (Kinoshita et al., 1992).

Biological Activities

Antiviral Activity of Pyrimidine Derivatives : Research by Hocková et al. (2003) on 2,4-diamino-6-substituted pyrimidines demonstrates their application in antiviral activity, particularly against retroviruses. Although the specific compound is not studied, the findings imply the potential of structurally related pyrimidinediones in biomedical research (Hocková et al., 2003).

Material Science Applications

Metal Complexes with Pyridine and Poly(4-vinylpyridine) Containing Uracil : A study by Kurose et al. (1990) on the complexation of monomeric and polymeric compounds containing uracil with bivalent metal ions may offer insights into the potential for developing metal-organic frameworks or sensors using pyrimidinedione derivatives (Kurose et al., 1990).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[(E)-2-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O6/c1-3-7-27-15-11(18)8-10(9-13(15)26-4-2)5-6-12-14(21(24)25)16(22)20-17(23)19-12/h1,5-6,8-9H,4,7H2,2H3,(H2,19,20,22,23)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGRLKZKJRQLIS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5501652.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501687.png)